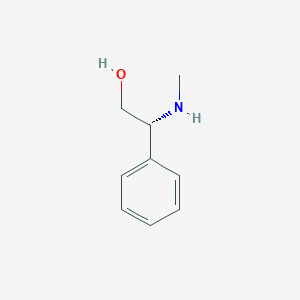

(R)-2-(Methylamino)-2-phenylethanol

Vue d'ensemble

Description

OSM-S-343 est un composé chimique dont le nom systématique est N-(2,4-difluorophényl)-2-[(2-méthoxyphényl)amino]-5-méthylbenzamide. Il appartient à la classe des composés organiques connus sous le nom d'anilides. Les anilides sont des composés contenant un groupement aniline (un cycle benzénique avec un groupe amino en position 1) lié à un groupe carbonyle en position 2. OSM-S-343 a suscité un intérêt considérable en raison de ses activités biologiques et de ses applications potentielles .

Méthodes De Préparation

Les voies de synthèse de l'OSM-S-343 impliquent les étapes suivantes:

Étape 1: Commencez par la 2,4-difluoroaniline.

Étape 2: Réagissez la 2,4-difluoroaniline avec le chlorure de 2-méthoxybenzoyle pour former la liaison amide.

Étape 3: Introduisez le groupe méthyle en position 5 du cycle benzamide en utilisant des réactifs appropriés.

Étape 4: Isolez et purifiez l'OSM-S-343.

Les méthodes de production industrielle peuvent varier, mais les étapes décrites ci-dessus constituent la voie de synthèse principale.

Analyse Des Réactions Chimiques

OSM-S-343 peut subir diverses réactions chimiques:

Oxydation: Il peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits d'oxydation.

Réduction: La réduction du groupe carbonyle peut donner le dérivé alcoolique correspondant.

Substitution: OSM-S-343 peut subir des réactions de substitution nucléophile sur l'azote de l'amide ou sur d'autres sites réactifs. Les réactifs courants comprennent les acides de Lewis, les bases et les catalyseurs de métaux de transition.

Les principaux produits formés à partir de ces réactions comprennent des dérivés avec des substituants ou des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

Médecine: Les chercheurs explorent ses propriétés pharmacologiques, telles que ses effets anti-inflammatoires, analgésiques ou anticancéreux.

Chimie: Il sert de brique de base pour la conception de nouveaux composés.

Biologie: Des études examinent ses interactions avec les cibles biologiques.

5. Mécanisme d'action

Le mécanisme exact par lequel OSM-S-343 exerce ses effets reste un domaine de recherche actif. Il implique probablement des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, modulant les voies cellulaires.

Applications De Recherche Scientifique

Medicine: Researchers explore its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer effects.

Chemistry: It serves as a building block for designing novel compounds.

Biology: Studies examine its interactions with biological targets.

Mécanisme D'action

The exact mechanism by which OSM-S-343 exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, such as enzymes or receptors, modulating cellular pathways.

Comparaison Avec Des Composés Similaires

Bien qu'OSM-S-343 partage des caractéristiques structurales avec d'autres anilides, sa combinaison unique de substituants et de groupes fonctionnels le distingue. Des composés similaires comprennent les benzamides et les anilides apparentés utilisés en chimie médicinale.

Propriétés

IUPAC Name |

(2R)-2-(methylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIMZYAYESNNIP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452458 | |

| Record name | (R)-2-(Methylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84773-28-4 | |

| Record name | (R)-2-(Methylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1600483.png)

![6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde](/img/structure/B1600484.png)